3-sulfanyl-2H-1,2,4-triazin-5-one
Description
3-Sulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a 1,2,4-triazinone core substituted with a sulfhydryl (-SH) group at position 2. Its structure (Fig.
Synthesis: The compound is typically synthesized via cyclocondensation reactions. For example, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one (a structural analog) is produced by reacting pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid, followed by hydrolysis and reaction with thiocarbohydrazide . Derivatives may also be synthesized by introducing substituents at positions 4 or 6, such as methyl or aryl groups, to modulate properties .
Properties
IUPAC Name |
3-sulfanyl-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZCLDCTLLJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=NC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=NC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylammonium acetate is typically synthesized by reacting triethylamine with acetic acid. The reaction is straightforward and can be represented by the following equation:
(C2H5)3N+CH3COOH→(C2H5)3NH+CH3COO−
Industrial Production Methods: In industrial settings, the production of triethylammonium acetate involves the careful control of reaction conditions to ensure high purity and yield. The process typically involves:
- Mixing triethylamine and acetic acid in a controlled environment.
- Maintaining the reaction mixture at a specific temperature and pH.
- Purifying the resulting solution to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Triethylammonium acetate can undergo various chemical reactions, including:
Neutralization: Reacts with strong acids or bases to form corresponding salts.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the acetate ion.
Common Reagents and Conditions:
Neutralization: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as halides or other anions.
Major Products:
Neutralization: Formation of triethylammonium chloride or sodium acetate.
Substitution: Formation of substituted acetate compounds.
Scientific Research Applications
Triethylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffer in HPLC and other chromatographic techniques to stabilize pH levels.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products where pH control is crucial.
Industry: Applied in various industrial processes that require precise pH control.
Mechanism of Action
The primary mechanism of action of triethylammonium acetate is its ability to act as a buffer, maintaining a stable pH in solutions. This is achieved through the equilibrium between the triethylammonium ion and acetate ion, which can neutralize added acids or bases.
Comparison with Similar Compounds
The 1,2,4-triazinone scaffold is highly modifiable, leading to diverse derivatives. Below is a comparative analysis of 3-sulfanyl-2H-1,2,4-triazin-5-one with structurally related compounds:
Substituent Variations on the Triazinone Core
Key Insights :
- Sulfur Position : The parent compound’s -SH group at position 3 enhances nucleophilic reactivity, enabling conjugation or oxidation. Methylsulfanyl (-SCH₃) groups (e.g., in ) improve stability and lipophilicity.
- Salt Forms : Hydrochloride derivatives (e.g., ) exhibit higher solubility, making them suitable for drug formulation.
Fused-Ring Derivatives
Key Insights :
- Fused Systems: Thiazolo- or triazolo-triazinones (e.g., ) show enhanced biological activity due to increased rigidity and interaction with biological targets.
- Bulky Substituents : tert-Butyl groups (e.g., ) introduce steric hindrance, affecting reaction kinetics and binding affinity.
Key Insights :
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